4-Benzylpiperidine-2-carboxylic acid

Monoamine reuptake inhibition Dopamine transporter Norepinephrine transporter

Choose 4-Benzylpiperidine-2-carboxylic acid for its specific C2-carboxylic acid regiochemistry, crucial for FASN inhibitor (patent-validated) and p38α-selective programs. This scaffold enables optimal hydrogen-bonding geometry distinct from 3-COOH or N-benzyl analogs, ensuring reproducible neurotoxicity-to-efficacy ratios (PI 1.3–4.5) in anticonvulsant research. Avoid regioisomer-related synthetic attrition. Immediate stock available for R&D.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8136448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpiperidine-2-carboxylic acid
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESC1CNC(CC1CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H17NO2/c15-13(16)12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-5,11-12,14H,6-9H2,(H,15,16)
InChIKeyNNFRPINCKNGGAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylpiperidine-2-carboxylic Acid: Procurement Specifications and Core Molecular Identity


4-Benzylpiperidine-2-carboxylic acid (CAS 98385-55-8; molecular formula C₁₃H₁₇NO₂; molecular weight 219.28) is a heterocyclic carboxylic acid scaffold in which a benzyl substituent is attached to the 4-position of the piperidine ring and a carboxylic acid moiety resides at the 2-position [1]. This specific regioisomeric arrangement distinguishes it from the more common 3-carboxylic acid and 4-carboxylic acid variants. The compound has been cited in patent literature as a synthetic intermediate in the preparation of 1,4-substituted piperidine derivatives, including those under investigation as fatty acid synthase (FASN) inhibitors [2]. Its structure positions it as a versatile building block for medicinal chemistry programs requiring both the 4-benzylpiperidine pharmacophore and a C2 handle for further derivatization.

Why 4-Benzylpiperidine-2-carboxylic Acid Cannot Be Interchanged with In-Class Analogs: A Procurement Risk Alert


Substitution among benzylpiperidine carboxylic acid regioisomers or N-benzyl vs. C-benzyl analogs is not chemically or pharmacologically equivalent. In 4-benzylpiperidine-2-carboxylic acid, the carboxylic acid is positioned at the C2 carbon adjacent to the ring nitrogen, whereas analogs such as 1-benzylpiperidine-3-carboxylic acid feature the acid at C3 with benzyl substitution on the ring nitrogen . This regioisomeric difference fundamentally alters the compound's hydrogen-bonding geometry, pKa profile, and steric accessibility of the carboxyl group for amide/ester coupling reactions. More critically, in the context of biological target engagement, the N-benzylpiperidine motif (found in donepezil and related AChE inhibitors) occupies a distinct pharmacophoric space from the C4-benzyl substitution pattern . Procurement of the wrong regioisomer introduces variables in synthetic route feasibility, intermediate purification behavior, and downstream structure-activity relationships that cannot be retrospectively corrected.

4-Benzylpiperidine-2-carboxylic Acid: Head-to-Head Comparative Performance Data for Scientific Selection


C2 vs. C4 Carboxylic Acid Regioisomers: Differential Monoamine Reuptake Selectivity Profiles

4-Benzylpiperidine carboxamides with the carboxylic acid positioned at C2 demonstrate a distinct selectivity profile for monoamine transporters compared to C4-positioned analogs. Specifically, 4-benzylpiperidine-2-carboxylic acid-derived compounds selectively release dopamine and norepinephrine while sparing serotonin, a profile that contrasts with the broader or shifted selectivity observed in 4-carboxylic acid variants . This differentiation stems from the geometric constraints imposed by the C2 carboxyl group on the piperidine ring conformation, which modulates binding interactions with SERT, NET, and DAT.

Monoamine reuptake inhibition Dopamine transporter Norepinephrine transporter Serotonin transporter Neuropharmacology

4-Benzylpiperidine Motif in p38α MAP Kinase Inhibition: Potency and Isoform Selectivity

Compounds containing the 4-benzylpiperidine structural motif, including those derived from 4-benzylpiperidine-2-carboxylic acid scaffolds, have been identified as efficient and selective p38α MAP kinase inhibitors. The representative compound JX401 (bearing a 4-benzylpiperidine core) exhibits an IC50 of 32 nM against p38α and shows no detectable inhibition of p38β or p38γ isoforms at concentrations up to 10 µM [1]. This >312-fold selectivity window demonstrates that the 4-benzylpiperidine scaffold confers inherent isoform discrimination capacity, a property that distinguishes it from non-benzyl-substituted piperidine carboxylic acids which generally lack this kinase-targeting profile.

p38α MAP kinase Inflammation Kinase inhibition 4-Benzylpiperidine motif Isoform selectivity

2-Piperidinecarboxylic Acid Scaffold: Protective Index Advantage Over 3-Piperidinecarboxylic Acid Derivatives in Anticonvulsant Applications

Benzylamide derivatives of 2-piperidinecarboxylic acid (the core scaffold of 4-benzylpiperidine-2-carboxylic acid) exhibit a narrower but more consistent therapeutic window compared to 3-piperidinecarboxylic acid derivatives in the maximal electroshock (MES) seizure model. In comparative studies, Protective Index (PI) values based on MES anticonvulsant activity and rotorod neurotoxicity ranged from 1.3 to 4.5 for 2-PC benzylamides, whereas 3-PC derivatives demonstrated wider but less predictable PI ranges extending from <1 to >7.2 [1]. The 2-PC scaffold provides more reproducible neurotoxicity-to-efficacy ratios, an advantage in lead optimization where compound attrition often stems from narrow or variable therapeutic indices.

Anticonvulsant Maximal electroshock seizure Protective index 2-Piperidinecarboxylic acid 3-Piperidinecarboxylic acid

Substituent Position Effects on MES Anticonvulsant Activity: C2 vs. C3/C4 Carboxamide

Movement of the carboxamide group from the 2-position to either the 3- or 4-positions of the piperidine ring results in decreased maximal electroshock (MES) anticonvulsant activity. Systematic SAR studies have established that the 2-position carboxamide is optimal for MES seizure protection, with activity declining when the functional group is relocated to C3 or C4 [1]. This positional sensitivity underscores that 4-benzylpiperidine-2-carboxylic acid represents the active regioisomer for anticonvulsant development, whereas the corresponding 3-carboxylic or 4-carboxylic acids are predicted to exhibit attenuated efficacy.

Structure-activity relationship Carboxamide position Anticonvulsant potency MES test Piperidinecarboxylic acid

N-Benzyl vs. C-Benzyl Substitution: Divergent Pharmacophore Occupancy and Target Engagement

N-Benzylpiperidine-3-carboxylic acid engages the catalytic anionic site of acetylcholinesterase (AChE) via cation-π interactions, a pharmacophoric feature directly derived from the N-benzyl donepezil motif . In contrast, 4-benzylpiperidine-2-carboxylic acid positions the benzyl group at the C4 carbon of the piperidine ring, creating a fundamentally different three-dimensional pharmacophore that cannot recapitulate this AChE binding mode. This distinction is critical: the N-benzyl analog is the appropriate choice for cholinergic and multi-target directed ligand (MTDL) programs targeting Alzheimer's disease, whereas the C4-benzyl analog is mismatched for this application but may offer advantages in kinase and transporter targets.

Pharmacophore mapping Acetylcholinesterase N-Benzylpiperidine C-Benzylpiperidine Multi-target directed ligands

FASN Inhibitor Patent Coverage: 4-Benzylpiperidine Scaffold as Privileged Chemotype

The 4-benzylpiperidine scaffold, including 4-benzylpiperidine-2-carboxylic acid derivatives, is explicitly claimed in patent literature as a component of 1,4-substituted piperidine compounds demonstrating fatty acid synthase (FASN) inhibitory activity [1]. This intellectual property coverage establishes the 4-benzyl-substituted piperidine core as a privileged chemotype for FASN-targeted therapeutic development, with applications in oncology (tumorigenesis inhibition) and metabolic disorders. Alternative piperidine substitution patterns lacking the 4-benzyl group are outside this specific patent scope and have not been similarly validated for FASN inhibition.

Fatty acid synthase FASN inhibition Cancer metabolism 4-Benzylpiperidine Patent protection

4-Benzylpiperidine-2-carboxylic Acid: Evidence-Driven Application Scenarios for Research and Development


CNS Drug Discovery: Anticonvulsant Lead Optimization Requiring Predictable Therapeutic Index

The 2-piperidinecarboxylic acid scaffold provides a Protective Index (PI) range of 1.3–4.5 in the MES seizure model, offering more reproducible neurotoxicity-to-efficacy ratios than the wider and less predictable PI range (<1 to >7.2) of 3-piperidinecarboxylic acid derivatives [1]. This reduced variability makes 4-benzylpiperidine-2-carboxylic acid the preferred starting material for anticonvulsant programs where compound attrition due to narrow therapeutic windows is a primary concern. The C2 carboxamide position is also demonstrated to be optimal for MES activity relative to C3 or C4 positions [2].

Kinase Inhibitor Development: p38α MAP Kinase Programs Requiring Isoform Selectivity

The 4-benzylpiperidine motif confers p38α inhibitory activity with high isoform selectivity. Compounds bearing this scaffold have demonstrated IC50 values of 32 nM against p38α with no detectable activity against p38β or p38γ at concentrations up to 10 µM (>312-fold selectivity) [1]. 4-Benzylpiperidine-2-carboxylic acid serves as a synthetic entry point to this privileged chemotype, whereas non-benzyl piperidine carboxylic acids lack this kinase-targeting profile altogether.

Dopaminergic/Noradrenergic Pathway Modulation Without Serotonergic Off-Target Effects

Derivatives of 4-benzylpiperidine-2-carboxylic acid demonstrate selective dopamine and norepinephrine release with sparing of serotonin [1]. This selectivity profile, which differs from the MAO-A preferential inhibition observed with 4-carboxylic acid regioisomers, makes the C2 acid the appropriate scaffold for programs targeting neurological conditions where serotonergic modulation is undesirable or contraindicated.

Oncology and Metabolic Disease: FASN-Targeted Therapeutic Development

The 4-benzylpiperidine scaffold is explicitly claimed in patent literature as a component of fatty acid synthase (FASN) inhibitors with demonstrated activity in biochemical assays [1]. FASN is a validated target in cancer metabolism and metabolic disorders, with elevated expression correlating with poor prognosis in breast, ovarian, prostate, colon, lung, and other cancers. 4-Benzylpiperidine-2-carboxylic acid provides a patent-validated entry point for FASN inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylpiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.